

Live-Cell Imaging with Fluorescently Labeled C10 Ceramide: Application Notes and Protocols

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Compound of Interest

Compound Name: C10 Ceramide

Cat. No.: B022337

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Introduction

Ceramides are bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, and cellular stress responses. The acyl chain length of ceramide influences its biological function and subcellular localization. **C10 ceramide**, a short-chain ceramide, is cell-permeable and has been utilized as a tool to study the effects of elevated ceramide levels in living cells. By labeling **C10 ceramide** with a fluorescent probe, its uptake, trafficking, and localization can be visualized in real-time using fluorescence microscopy. This allows for a dynamic understanding of its role in cellular signaling pathways.

This document provides detailed application notes and protocols for the use of fluorescently labeled **C10 ceramide** in live-cell imaging. It is intended for researchers, scientists, and professionals in drug development who are interested in studying ceramide metabolism and signaling.

Data Presentation

Quantitative Data for Fluorescently Labeled C10 Ceramide Imaging

The selection of a suitable fluorescent probe is critical and depends on the specific experimental requirements, including the available microscope filter sets and the potential for multicolor imaging. The following table summarizes key quantitative parameters for commonly used fluorophores conjugated to short-chain ceramides.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Working Concentration (μM) | Incubation Time (min) | Key Characteristics |
|-------------|---------------------|-------------------|----------------------------|-----------------------|--|
| NBD | ~465 | ~535 | 1 - 5 | 15 - 60 | Environment-sensitive, Golgi accumulation, prone to photobleaching. [1] [2] [3] |
| BODIPY FL | ~505 | ~515 | 0.1 - 5 | 15 - 30 | Bright and photostable, can form excimers at high concentrations leading to a red shift in emission. [4] [5] [6] |
| BODIPY TR | ~589 | ~617 | 1 - 5 | 15 - 30 | Red-shifted emission, suitable for multicolor imaging. |
| COUPY | ~540 | ~650+ | 1 - 5 | 15 - 30 | Far-red emitting, large Stokes shift, good for reducing autofluorescence. |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fluorescent C10 Ceramide Distribution

This protocol describes the staining of live cells with fluorescently labeled **C10 ceramide** to visualize its subcellular localization and trafficking.

Materials:

- Fluorescently labeled **C10 ceramide** (e.g., NBD-C10-ceramide or BODIPY-C10-ceramide)
- Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES)
- Cells cultured on glass-bottom dishes or chamber slides
- Confocal or fluorescence microscope with appropriate filter sets and an environmental chamber (37°C, 5% CO₂)
- Dimethyl sulfoxide (DMSO) for preparing stock solutions
- Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

- Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom dish or chamber slide suitable for live-cell imaging.
- Preparation of Staining Solution:
 - Prepare a 1 mM stock solution of the fluorescently labeled **C10 ceramide** in DMSO.
 - For BSA complexation (recommended for improved solubility and delivery), gently mix the fluorescent ceramide stock solution with a fatty acid-free BSA solution in imaging medium to achieve a final working concentration of 1-5 µM.^[7] A 1:1 molar ratio of ceramide to BSA is often used.
 - Incubate the ceramide-BSA complex for 15-30 minutes at 37°C.^[2]
- Cell Staining:

- Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium.
- Add the staining solution to the cells.
- Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.^[2] The optimal time may vary depending on the cell type and experimental goals.
- Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove the unbound probe.^[1]
- Imaging: Immediately image the cells using a confocal or fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Use the appropriate laser lines and emission filters for the chosen fluorophore.

Protocol 2: Induction and Imaging of Ceramide-Mediated Apoptosis

This protocol outlines a method to induce apoptosis using a higher concentration of fluorescently labeled **C10 ceramide** and to visualize its localization during this process.

Materials:

- Same as Protocol 1
- Apoptosis indicator (e.g., Annexin V-FITC or a caspase activity reporter) for co-staining (optional)

Procedure:

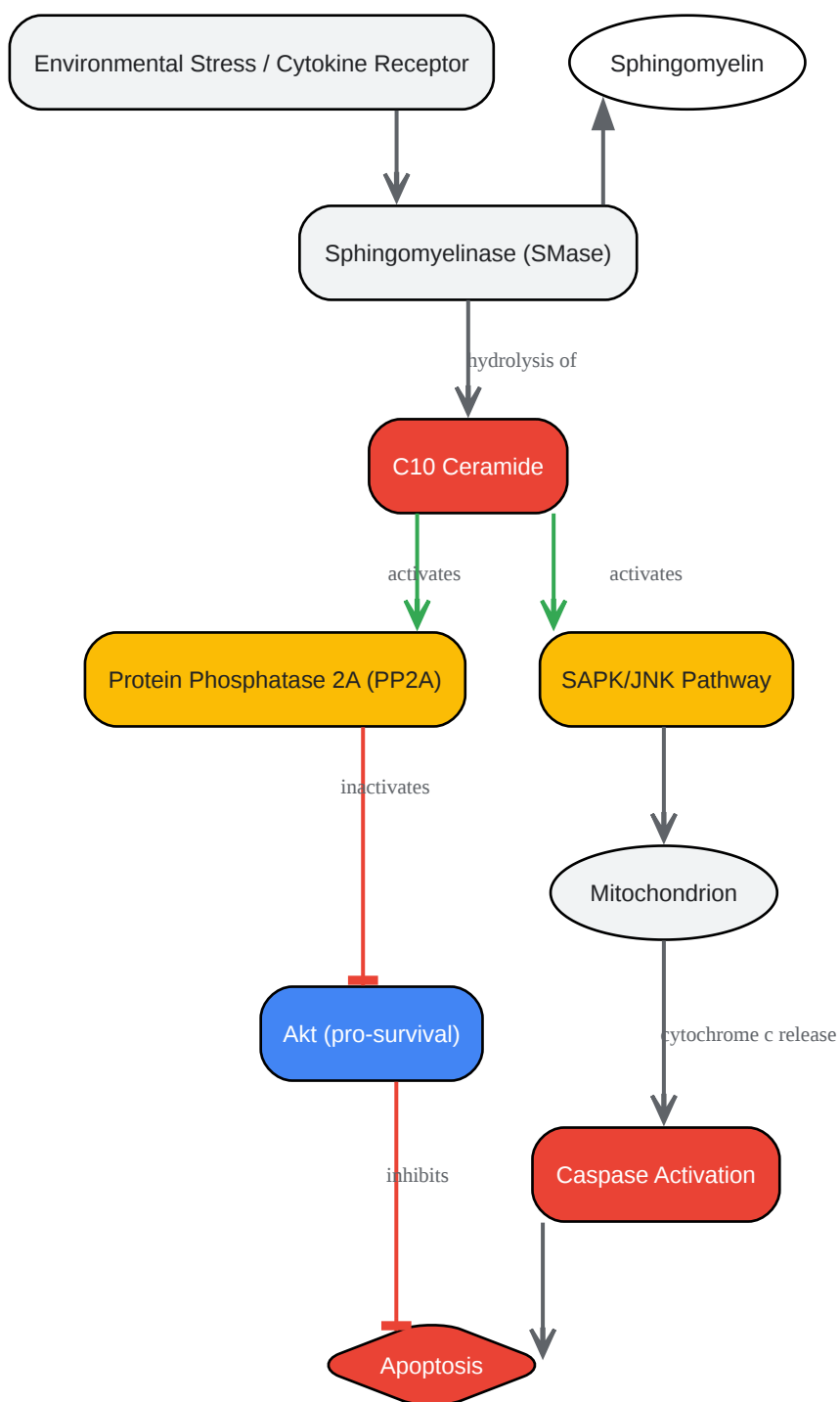
- Cell Preparation: As described in Protocol 1.
- Preparation of Staining/Induction Solution: Prepare a working solution of fluorescently labeled **C10 ceramide** at a higher concentration (e.g., 10-50 µM) in live-cell imaging medium. The optimal concentration for inducing apoptosis should be determined empirically for each cell line.
- Cell Treatment:

- Remove the culture medium and wash cells with pre-warmed imaging medium.
- Add the **C10 ceramide** solution to the cells.
- Time-Lapse Imaging:
 - Immediately begin acquiring images using a confocal microscope with an environmental chamber.
 - Capture images at regular intervals (e.g., every 5-15 minutes) for a period of several hours to monitor the dynamic changes in ceramide localization and cell morphology characteristic of apoptosis (e.g., cell shrinkage, membrane blebbing).
- (Optional) Co-staining for Apoptosis: At the end of the time-lapse experiment, or in a separate endpoint assay, co-stain the cells with an apoptosis marker according to the manufacturer's protocol to confirm the induction of apoptosis.

Visualizations

Ceramide-Induced Apoptosis Signaling Pathway

Ceramide can initiate apoptosis through multiple signaling cascades. It can activate stress-activated protein kinases and protein phosphatases, leading to the dephosphorylation and inactivation of pro-survival proteins and the activation of pro-apoptotic factors.[8][9]

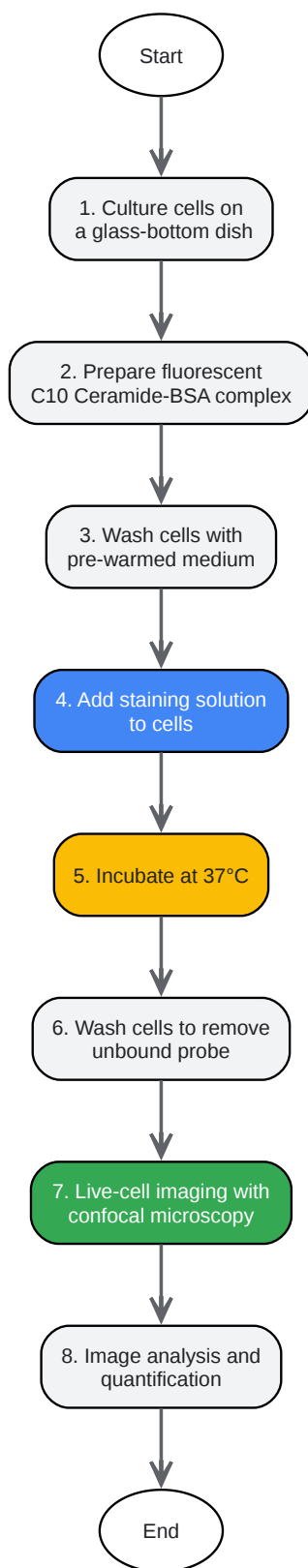


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Caption: Ceramide-Induced Apoptosis Pathway.

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates the general workflow for a live-cell imaging experiment using fluorescently labeled **C10 ceramide**.



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